3-(3-Amino-4-bromo-1H-pyrazol-1-YL)oxolan-2-one
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Overview
Description
3-(3-Amino-4-bromo-1H-pyrazol-1-YL)oxolan-2-one is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)oxolan-2-one typically involves the formation of the pyrazole ring followed by the introduction of the oxolan-2-one moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-4-bromo-1H-pyrazole with oxalyl chloride in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-bromo-1H-pyrazol-1-YL)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydrogen derivatives.
Substitution: Alkyl or aryl-substituted derivatives.
Scientific Research Applications
3-(3-Amino-4-bromo-1H-pyrazol-1-YL)oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)oxolan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)oxolan-2-one
- 3-(3-Amino-4-fluoro-1H-pyrazol-1-YL)oxolan-2-one
- 3-(3-Amino-4-iodo-1H-pyrazol-1-YL)oxolan-2-one
Uniqueness
3-(3-Amino-4-bromo-1H-pyrazol-1-YL)oxolan-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H8BrN3O2 |
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Molecular Weight |
246.06 g/mol |
IUPAC Name |
3-(3-amino-4-bromopyrazol-1-yl)oxolan-2-one |
InChI |
InChI=1S/C7H8BrN3O2/c8-4-3-11(10-6(4)9)5-1-2-13-7(5)12/h3,5H,1-2H2,(H2,9,10) |
InChI Key |
HFRFEBGQSLKYGY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1N2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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